molecular formula C28H24N4O3 B11056853 4-(4-hydroxy-3-methoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

4-(4-hydroxy-3-methoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11056853
M. Wt: 464.5 g/mol
InChI Key: GTUYPRGIDGSWQU-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3-METHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is a complex organic compound that features a unique combination of functional groups, including hydroxy, methoxy, indole, and phenyl groups. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-METHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyrrolo[3,4-c]pyrazole core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the indole or pyrrolo[3,4-c]pyrazole core, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, 4-(4-HYDROXY-3-METHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE is investigated for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-METHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-HYDROXY-3-METHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE
  • 4-(4-HYDROXY-3-METHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE

Uniqueness

The uniqueness of 4-(4-HYDROXY-3-METHOXYPHENYL)-5-[2-(1H-INDOL-3-YL)ETHYL]-3-PHENYL-4,5-DIHYDROPYRROLO[3,4-C]PYRAZOL-6(1H)-ONE lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C28H24N4O3

Molecular Weight

464.5 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C28H24N4O3/c1-35-23-15-18(11-12-22(23)33)27-24-25(17-7-3-2-4-8-17)30-31-26(24)28(34)32(27)14-13-19-16-29-21-10-6-5-9-20(19)21/h2-12,15-16,27,29,33H,13-14H2,1H3,(H,30,31)

InChI Key

GTUYPRGIDGSWQU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CCC4=CNC5=CC=CC=C54)NN=C3C6=CC=CC=C6)O

Origin of Product

United States

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